N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, a methoxyphenyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, inhibiting its activity . The docking studies suggest that the molecules of this compound are positioned well in the COX-2 active site .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins . In particular, one derivative of the compound exhibited high potency and selectivity against the COX-2 enzyme .
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired imidazo[1,2-a]pyridine derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Scientific Research Applications
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anti-inflammatory and analgesic properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-29-17-11-7-14(8-12-17)19-20(24-13-3-2-4-18(24)22-19)23-21(26)15-5-9-16(10-6-15)25(27)28/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZGWSRSMRHQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.